4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with aziridine groups and a phosphoryloxy group, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves the reaction of aziridine with phosphoryl chloride in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with biological molecules through its aziridine groups. These groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The molecular targets and pathways involved are still under investigation, but initial studies suggest significant interactions with cellular enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
N-mesylaziridine: Used in polymer chemistry for the synthesis of polyamines.
Aziridine derivatives: Broadly used in medicinal chemistry for their reactivity and biological activity.
Uniqueness
4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to its combination of a piperidine ring with aziridine and phosphoryloxy groups
Properties
CAS No. |
51526-57-9 |
---|---|
Molecular Formula |
C13H26N3O3P |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
4-[bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C13H26N3O3P/c1-12(2)9-11(10-13(3,4)16(12)17)19-20(18,14-5-6-14)15-7-8-15/h11,17H,5-10H2,1-4H3 |
InChI Key |
LRBGHIKGWBHNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(=O)(N2CC2)N3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.